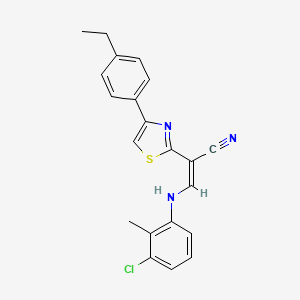

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Description

(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-ethylphenyl group and an aminophenyl moiety. Its molecular structure includes a Z-configuration double bond, critical for its stereochemical and bioactive properties. The compound’s design integrates a chloro-methylphenyl group, which enhances lipophilicity, and a thiazole ring, a common pharmacophore in medicinal chemistry due to its role in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3S/c1-3-15-7-9-16(10-8-15)20-13-26-21(25-20)17(11-23)12-24-19-6-4-5-18(22)14(19)2/h4-10,12-13,24H,3H2,1-2H3/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMNBBMAQLEMQT-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C(=CC=C3)Cl)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C(=CC=C3)Cl)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 477187-39-6, is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 379.9 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, and a nitrile group that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 477187-39-6 |

| Molecular Formula | C21H18ClN3S |

| Molecular Weight | 379.9 g/mol |

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit potent antimicrobial properties. A study demonstrated that thiazole derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for certain derivatives . Although specific data for this compound is limited, its structural similarities to other active thiazole compounds suggest potential antimicrobial efficacy.

Antitumor Activity

Thiazole-based compounds have been extensively studied for their anticancer properties. For instance, several thiazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, with some achieving IC50 values comparable to established chemotherapeutic agents like doxorubicin . The presence of electron-donating groups and specific substitutions on the phenyl rings has been shown to enhance activity, indicating that this compound might exhibit similar behavior due to its unique structure.

Case Studies

- Anticancer Activity : In a comparative study of thiazole derivatives, it was found that compounds with specific substitutions exhibited enhanced interactions with Bcl-2 proteins, leading to increased apoptosis in cancer cells. The structural features contributing to this activity included hydrophobic interactions and hydrogen bonding .

- Antimicrobial Evaluation : A series of thiazole derivatives were tested against common pathogens such as Staphylococcus aureus. The results indicated that modifications in the thiazole structure significantly influenced antimicrobial potency, which could be pivotal for developing new therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds reveals several key insights:

- Electron-Drawing Groups : The presence of electronegative substituents like chlorine enhances biological activity by stabilizing the compound’s interaction with target proteins.

- Hydrophobic Interactions : Substituents that increase hydrophobicity can improve binding affinity to biological targets.

The compound's specific configuration as a Z-isomer may also play a role in its biological efficacy by influencing its spatial orientation during interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in substituents, stereochemistry, and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogs

Structural and Electronic Effects

Substituent Influence: Ethyl vs. In contrast, the nitro group (electron-withdrawing) may increase reactivity but reduce metabolic stability . Chloro vs. Fluoro: Chlorine in the aniline moiety (target compound) offers greater steric bulk and lipophilicity than fluorine in analogs like Compound 5 , which may influence target binding affinity.

Conformational Analysis :

- Isostructural analogs (e.g., fluorophenyl derivatives) exhibit planar molecular conformations except for one fluorophenyl group oriented perpendicularly, suggesting flexibility in binding interactions. The ethyl group in the target compound may adopt a similar conformation, favoring interactions with hydrophobic pockets .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for nitro-substituted analogs, involving thiazole ring formation via cyclization of thiourea intermediates or Hantzsch thiazole synthesis. Yields for such reactions typically range from 60–85% under optimized conditions .

Bioactivity Trends: Thiazole-acrylonitrile hybrids, such as 3-(dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile, demonstrate moderate cytotoxicity against cancer cells (IC₅₀: 10–50 μM) .

Q & A

Q. Key Optimization Parameters :

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Thiazole formation | Ethanol | Piperidine | 70°C | 65–75 |

| Aza-Michael addition | DMF | None | 80°C | 50–60 |

| Purification | Ethyl acetate/hexane | – | RT | >95 purity |

Advanced Structural Characterization

Q: How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound? A:

- X-ray crystallography : Use SHELXL (via SHELX suite) for refinement. Collect high-resolution data (≤1.0 Å) to resolve Z/E isomerism and confirm the thiazole-aryl bond geometry .

- DFT calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare calculated vs. experimental NMR shifts (δ ± 0.5 ppm tolerance) to validate tautomeric forms .

- Spectroscopy : Assign IR peaks (e.g., nitrile C≡N stretch at ~2220 cm⁻¹) and ¹³C NMR signals (thiazole C-2 at ~160 ppm) .

Basic Functional Group Reactivity

Q: Which functional groups dominate the compound’s reactivity, and how do they influence derivatization? A: Key reactive sites:

- Nitrile group : Undergoes nucleophilic addition (e.g., with Grignard reagents) or hydrolysis to carboxylic acids under acidic conditions .

- Thiazole ring : Participates in electrophilic substitution (e.g., bromination at C-5) .

- Amino group : Forms Schiff bases with aldehydes or acylated with anhydrides .

Methodological Note : Monitor reactions via TLC (silica GF254, UV detection) and characterize derivatives using HRMS and 2D NMR (COSY, HSQC) .

Advanced Computational Modeling

Q: How can molecular docking predict the compound’s interaction with biological targets like kinases? A:

Target preparation : Retrieve kinase structures (e.g., EGFR, PDB: 1M17) and remove water/ligands.

Docking : Use AutoDock Vina with Lamarckian GA. Set grid boxes around ATP-binding sites (20 ų).

Analysis : Prioritize poses with lowest ΔG (e.g., ≤ -8 kcal/mol) and hydrogen bonds to hinge residues (e.g., Met793) .

Validation : Compare with experimental IC50 values from kinase inhibition assays .

Basic Purification and Analysis

Q: What chromatographic techniques ensure high purity of the compound? A:

- HPLC : Use C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), 1 mL/min flow, UV detection at 254 nm .

- TLC : Hexane/ethyl acetate (3:1) for monitoring reactions; Rf ~0.4 for product .

- Recrystallization : Dissolve crude product in hot methanol, cool to -20°C for 12 h (yield: 85–90%) .

Advanced Biological Activity Profiling

Q: What strategies validate the compound’s anticancer mechanism in vitro? A:

Cell viability assays : Treat cancer lines (e.g., MCF-7, HeLa) with 1–100 µM compound for 48 h. Measure IC50 via MTT assay .

Apoptosis analysis : Perform Annexin V/PI staining and caspase-3 activation assays .

Target engagement : Western blotting for phospho-EGFR/Akt downregulation .

SAR studies : Modify substituents (e.g., replace Cl with Br) and compare activity trends .

Advanced Data Contradiction Analysis

Q: How to address discrepancies in reported synthetic yields or biological activities? A:

- Yield variations : Optimize stoichiometry (e.g., 1.2 eq. amine in aza-Michael step) and inert atmosphere (N2/Ar) to suppress oxidation .

- Bioactivity conflicts : Standardize assay protocols (e.g., serum-free media, 72 h incubation) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Reaction Optimization for Scale-Up

Q: What parameters ensure reproducibility in gram-scale synthesis? A:

- Solvent selection : Replace DMF with biodegradable Cyrene™ to improve sustainability .

- Catalyst screening : Test CuI/Et3N systems for accelerated aza-Michael addition (reaction time: 4 h vs. 12 h) .

- Process analytics : Implement PAT tools (e.g., ReactIR™) for real-time monitoring of nitrile consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.